molecular formula C11H13BrO2 B13878057 Methyl 5-(2-bromoethyl)-2-methylbenzoate

Methyl 5-(2-bromoethyl)-2-methylbenzoate

Cat. No.: B13878057
M. Wt: 257.12 g/mol
InChI Key: OPIVPASOXDEICB-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoethyl)-2-methylbenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a bromoethyl group attached to the benzene ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-bromoethyl)-2-methylbenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromoethyl)-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of Methyl 5-(ethyl)-2-methylbenzoate.

    Oxidation: Formation of Methyl 5-(2-bromoethyl)-2-carboxybenzoate.

Scientific Research Applications

Methyl 5-(2-bromoethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromoethyl)-2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the aromatic ring.

    Ethyl 5-(2-bromoethyl)-2-methylbenzoate: Similar but with an ethyl ester group instead of a methyl ester.

    Methyl 5-(2-chloroethyl)-2-methylbenzoate: Similar but with a chloroethyl group instead of a bromoethyl group.

Uniqueness

Methyl 5-(2-bromoethyl)-2-methylbenzoate is unique due to the presence of both a bromoethyl group and a methyl group on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 5-(2-bromoethyl)-2-methylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7H,5-6H2,1-2H3

InChI Key

OPIVPASOXDEICB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCBr)C(=O)OC

Origin of Product

United States

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